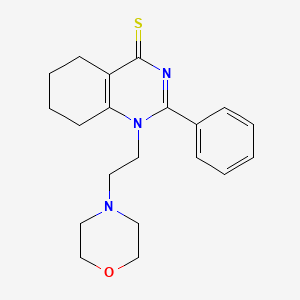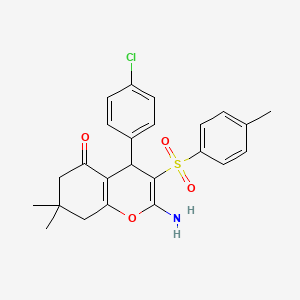
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” is a synthetic organic compound that belongs to the class of chromenone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group or the sulfonyl group, leading to alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, chromenone derivatives are often studied for their potential as enzyme inhibitors or signaling pathway modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for “2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” would depend on its specific biological target. Generally, chromenone derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparación Con Compuestos Similares
Similar Compounds
4H-chromen-4-one derivatives: These compounds share the chromenone core and exhibit similar biological activities.
Sulfonylated aromatic compounds: These compounds have sulfonyl groups attached to aromatic rings, contributing to their chemical reactivity and biological properties.
Uniqueness
The uniqueness of “2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and sulfonyl groups, along with the chromenone core, provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
IUPAC Name |
2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO4S/c1-14-4-10-17(11-5-14)31(28,29)22-20(15-6-8-16(25)9-7-15)21-18(27)12-24(2,3)13-19(21)30-23(22)26/h4-11,20H,12-13,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDAILXJQUONRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[2-[(1-Cyano-4-methylcyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679372.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)
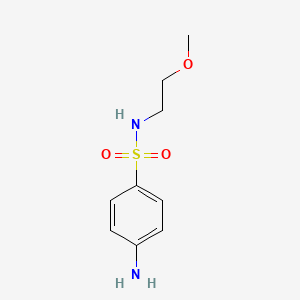
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)
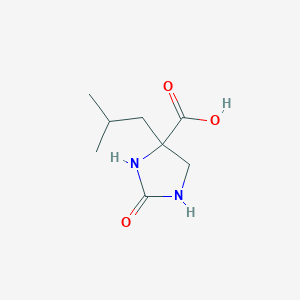
![ethyl 10'-methoxy-4'-(thiophen-2-yl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2679381.png)

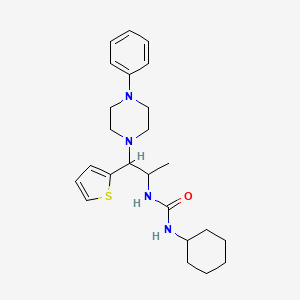
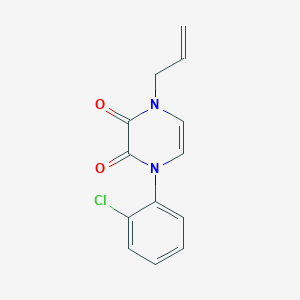
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)
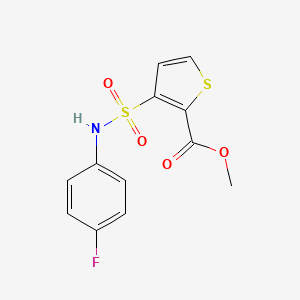
![[bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine](/img/structure/B2679392.png)
